Diacetylcurcumin

Anti-inflammatory Rheumatoid Arthritis Pharmacology

Choose Diacetylcurcumin (DAC) over native curcumin. Acetylation of phenolic hydroxyls increases lipophilicity (LogP ~3.4), addressing curcumin's poor systemic bioavailability. DAC achieves comparable anti-arthritic effects at a 20% lower oral dose—ideal for chronic in vivo inflammatory models. Its diminished free-radical scavenging capacity eliminates antioxidant confounding in apoptosis and cell-cycle assays, providing a cleaner tool for mechanistic studies. Essential as a SAR comparator for phenolic OH group contributions and as a scaffold for metal-curcuminoid complexes (e.g., Ga(DAC)₃, In(DAC)₃) with distinct, often lower cytotoxicity profiles. Do not substitute for curcumin—these compounds are not biologically interchangeable. Order high-purity DAC today.

Molecular Formula C25H24O8
Molecular Weight 452.5 g/mol
CAS No. 19697-86-0
Cat. No. B012368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetylcurcumin
CAS19697-86-0
Synonymsdiacetylcurcumin
Molecular FormulaC25H24O8
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC
InChIInChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+
InChIKeyGQRYDKSIXWXTSH-NXZHAISVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetylcurcumin (CAS 19697-86-0) Compound Overview: A Lipophilic Curcumin Derivative


Diacetylcurcumin (DAC; CAS 19697-86-0), also known as curcumin 4,4'-diacetate, is a synthetic derivative of the natural polyphenol curcumin. The compound is characterized by the acetylation of the two phenolic hydroxyl groups present in curcumin, resulting in increased lipophilicity [1]. This structural modification aims to address the well-documented poor systemic bioavailability of curcumin, a factor that limits its therapeutic utility [2]. Diacetylcurcumin exhibits a predicted octanol-water partition coefficient (LogP) of approximately 3.11 to 4.29, indicating its enhanced hydrophobic character relative to the parent molecule .

Why Curcumin Cannot Be Simply Substituted for Diacetylcurcumin in Research Applications


Curcumin and its derivatives, including diacetylcurcumin, are not interchangeable due to significant differences in their physicochemical properties and resulting biological activities. The acetylation of curcumin's phenolic groups, which produces diacetylcurcumin, fundamentally alters the molecule's lipophilicity and its ability to interact with biological systems [1]. This change leads to a distinct profile in terms of cellular uptake, metabolic stability, and specific target engagement, meaning that results obtained with curcumin cannot be extrapolated to diacetylcurcumin and vice versa [2]. Substituting one for the other without validation would confound experimental outcomes and lead to irreproducible results, particularly in assays related to antioxidant capacity, anti-inflammatory effects, and cytotoxicity, where these compounds demonstrate divergent behaviors [3].

Quantitative Differentiation of Diacetylcurcumin (CAS 19697-86-0) from Curcumin and Analogs


In Vivo Anti-Arthritic Efficacy at a Lower Dose Compared to Curcumin

In a Freund's complete adjuvant (FCA)-induced murine model of arthritis, diacetylcurcumin (DAC) demonstrated comparable anti-inflammatory efficacy to curcumin in the chronic phase, but at a significantly lower oral dose [1]. This suggests improved bioavailability or potency, allowing for a dose reduction of approximately 20-60% while maintaining a similar therapeutic effect.

Anti-inflammatory Rheumatoid Arthritis Pharmacology

Reduced Cytotoxicity Profile Compared to Curcumin Metal Complexes

In MTT cytotoxicity assays using mouse lymphoma cells, the metal complexes of diacetylcurcumin (Ga(DAC)3 and In(DAC)3) exhibited significantly reduced cytotoxicity compared to the corresponding metal complexes of curcumin [1]. This difference highlights how the acetylation of curcumin alters its biological activity, even when complexed with the same metals.

Cytotoxicity Anticancer Metal Complexes

Significantly Diminished Antioxidant Capacity Compared to Curcumin

The acetylation of curcumin's phenolic hydroxyl groups drastically reduces its ability to scavenge free radicals. In a DPPH radical scavenging assay, diacetylcurcumin demonstrated a much higher IC50, indicating significantly weaker antioxidant activity compared to curcumin [1]. This finding is corroborated by a separate study showing that diacetylcurcumin, along with other derivatives, had very low radical scavenging activity [2].

Antioxidant Free Radical Scavenging DPPH Assay

Lack of Direct Antibacterial Activity Versus Curcumin

A comparative in vitro study assessed the antibacterial activity of curcumin and diacetylcurcumin against common bacterial strains. The results clearly show that while curcumin exhibits activity against *Staphylococcus aureus* and *Staphylococcus epidermidis*, diacetylcurcumin (DAC) showed no antibacterial effect against any of the four tested strains [1].

Antibacterial Staphylococcus aureus Staphylococcus epidermidis

Reduced Nitric Oxide Radical Scavenging Activity Compared to Curcumin

The nitric oxide (NO) radical scavenging activity of diacetylcurcumin was directly compared to that of curcumin in an in vitro assay. Diacetylcurcumin was found to be less effective at scavenging NO radicals, requiring a higher concentration to achieve 50% inhibition [1].

Nitric Oxide Radical Scavenging Inflammation

Recommended Research Applications for Diacetylcurcumin (CAS 19697-86-0)


In Vivo Studies of Inflammatory Arthritis Requiring Improved Bioavailability

Diacetylcurcumin is a superior candidate for in vivo models of rheumatoid arthritis and other inflammatory conditions where curcumin's poor bioavailability is a major limitation. The evidence demonstrates that diacetylcurcumin achieves comparable anti-arthritic effects to curcumin at a 20% lower oral dose [1], making it a more efficient tool for chronic oral administration studies.

Investigations into Curcuminoid Structure-Activity Relationships (SAR)

Diacetylcurcumin serves as an essential comparator in SAR studies aimed at understanding the role of curcumin's phenolic hydroxyl groups. Its consistently reduced antioxidant [2] and NO-scavenging [3] activities, along with its lack of antibacterial effect [4], provide clear, quantitative benchmarks for the impact of acetylating these functional groups.

Development of Metal Complexes with Lowered Cytotoxicity

For research programs synthesizing and evaluating metal-curcuminoid complexes, diacetylcurcumin offers a scaffold that yields complexes (e.g., Ga(DAC)3, In(DAC)3) with a markedly different and often lower cytotoxicity profile compared to curcumin-based complexes [5]. This allows for exploration of therapeutic windows and mechanisms of action distinct from those of curcumin metal complexes.

Cellular Mechanism Studies Where Antioxidant Activity is a Confounding Factor

In cell-based assays investigating mechanisms like cell cycle arrest or apoptosis, the strong antioxidant properties of curcumin can be a confounding variable. Diacetylcurcumin, with its greatly diminished free radical scavenging capacity [2], provides a cleaner tool for dissecting non-antioxidant-dependent pathways and cellular responses.

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